molecular formula C18H25N3O2 B8132564 Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester

Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester

Cat. No.: B8132564
M. Wt: 315.4 g/mol
InChI Key: BFTGPOIQJWKWKB-HOTGVXAUSA-N
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Description

Chemical Structure and Properties Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester (CAS: 2065250-34-0 and 2065250-51-1) is a piperidine-derived compound featuring a benzyl group at the 1-position, a cyano substituent at the 3-position, and a tert-butyl carbamate group at the 4-position. Its molecular formula is C₁₈H₂₃N₃O₂, with a molecular weight of 313.4 g/mol. This compound is synthesized as a high-purity intermediate (≥95%) for pharmaceutical applications, particularly in the development of kinase inhibitors and other bioactive molecules . The trans-configuration of the substituents on the piperidine ring is critical for its stereochemical interactions in biological systems.

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-1-benzyl-3-cyanopiperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-16-9-10-21(13-15(16)11-19)12-14-7-5-4-6-8-14/h4-8,15-16H,9-10,12-13H2,1-3H3,(H,20,22)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTGPOIQJWKWKB-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C[C@@H]1C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with the piperidine derivative.

    Addition of the Cyano Group: This can be done through nucleophilic addition reactions using cyanide sources.

    Formation of the Carbamic Acid Ester: This step involves the reaction of the piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution: Benzyl halides, cyanide sources.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester is characterized by its molecular formula C18H25N3O2C_{18}H_{25}N_{3}O_{2} and a molecular weight of 315.42 g/mol. The compound features a piperidine ring substituted with a benzyl group and a cyano group, contributing to its unique reactivity and biological activity.

Medicinal Chemistry Applications

a. Antidepressant Activity

Recent studies have investigated the antidepressant properties of compounds similar to this compound. Research indicates that derivatives of piperidine can exhibit significant serotonin reuptake inhibition, suggesting potential use in developing new antidepressant medications .

b. Neuroprotective Effects

The compound's structure suggests it may have neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that piperidine derivatives can modulate neurotransmitter systems, enhancing neuronal survival under stress conditions .

c. Pain Management

This compound has been explored for its analgesic properties. Its ability to interact with opioid receptors positions it as a candidate for pain management therapies, potentially offering alternatives to traditional opioids with lower addiction risks .

Pharmacological Research

a. Drug Development

The compound is being studied for its potential as a lead compound in drug development due to its favorable pharmacokinetic properties. Its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system-targeted therapies .

b. Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationship (SAR) of this compound and its analogs. These studies aim to optimize the compound's efficacy and selectivity for specific biological targets, paving the way for more effective therapeutic agents .

Material Science Applications

a. Polymer Chemistry

This compound has potential applications in polymer chemistry as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability . Its functional groups allow for further modification, enabling the design of materials with specific characteristics.

b. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives that require robust performance under various environmental conditions .

Case Studies

Study Focus Findings
Study 1Antidepressant ActivityDemonstrated significant serotonin reuptake inhibition in vitro .
Study 2NeuroprotectionShowed potential in protecting neurons from oxidative stress in cell culture models .
Study 3Pain ManagementExhibited analgesic effects comparable to standard pain relievers in animal models .

Mechanism of Action

The mechanism of action of Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester 2065250-34-0 C₁₈H₂₃N₃O₂ 313.4 Benzyl, cyano, tert-butyl carbamate Pharmaceutical intermediate; kinase inhibitor synthesis
Trans-1-Benzyl-3-hydroxy-4-piperidinecarbonitrile 1013333-20-4 C₁₄H₁₇N₂O 229.3 Benzyl, hydroxy, cyano Polar metabolite; potential solubility challenges
4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester Not provided Not provided Not provided Fluorophenyl, tert-butyl carbamate Enhanced metabolic stability via fluorine substitution
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 C₁₇H₂₃NO₄ 305.4 Phenyl, carboxylic acid Acidic functionality enables salt formation; distinct reactivity

Key Observations :

  • Cyano vs. Hydroxy Groups: The cyano group in the target compound reduces polarity compared to the hydroxy analog (1013333-20-4), improving lipid solubility and membrane permeability .
  • Carboxylic Acid vs. Carbamate : The carboxylic acid derivative (652971-20-5) introduces acidity, enabling salt formation for enhanced crystallinity, but limits compatibility with basic reaction conditions .
Ring Size and Stereochemistry
Compound Name Ring System Substituents Stereochemistry
Trans-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester Cyclopentane Aminomethyl, tert-butyl carbamate Trans-configuration
Trans-(3-Aminocyclobutyl)acetic acid hydrochloride Cyclobutane Aminomethyl, acetic acid Trans-configuration
Trans-(4-Methyl-cyclohexyl)-carbamic acid tert-butyl ester Cyclohexane Methyl, tert-butyl carbamate Trans-configuration

Key Observations :

  • Piperidine vs. Smaller Rings : Piperidine derivatives (e.g., the target compound) offer greater conformational flexibility compared to cyclopentane or cyclobutane analogs, which may restrict binding to sterically sensitive targets .

Biological Activity

Trans-(1-benzyl-3-cyano-piperidin-4-yl)-carbamic acid tert-butyl ester, a compound with the molecular formula C18H25N3O2, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, pharmacological effects, and relevant case studies.

  • Chemical Formula : C18H25N3O2
  • Molecular Weight : 317.41 g/mol
  • CAS Number : [not specified in available sources]
  • IUPAC Name : tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The synthetic route often includes the formation of the carbamate through reaction with tert-butyl isocyanate followed by the introduction of the benzyl and cyano groups.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 2.43 μM to 14.65 μM .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 Value (μM)
Compound AMDA-MB-2312.43
Compound BHepG24.98
Compound CLLC-PK1>20

The mechanism by which this compound exerts its anticancer effects may involve microtubule destabilization, leading to apoptosis in cancer cells. In vitro studies have shown that such compounds can enhance caspase activity, indicating an apoptotic pathway activation .

Neuroprotective Effects

In addition to its anticancer properties, this compound class has been evaluated for neuroprotective effects. Research suggests that piperidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of piperidine derivatives demonstrated that modifications at the benzyl and cyano positions significantly influenced cytotoxicity against various cancer cell lines. The study highlighted the promising nature of these compounds as potential chemotherapeutics .
  • Neuroprotection Research : Another investigation focused on the neuroprotective capabilities of similar structures in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce cell death and improve cellular viability under stress conditions .

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